Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a diethylamino-substituted benzaldehyde with a methyl-substituted ketone in the presence of a base to form an intermediate. This intermediate can then undergo further reactions, such as cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and compounds with diethylamino or phenyl groups. Examples include:
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone .
Uniqueness
What sets Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound is part of the hexahydroquinoline family and has garnered interest in medicinal chemistry due to its potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H30N2O3, with a molecular weight of approximately 426.54 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H30N2O3 |
Molecular Weight | 426.54 g/mol |
CAS Number | 298706-78-2 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
1. Enzyme Modulation: The diethylamino group enhances binding affinity to enzymes through hydrogen bonding and electrostatic interactions. This can modulate enzyme activity, potentially leading to therapeutic effects.
2. Receptor Interaction: The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly activating them.
3. Antioxidant Activity: Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related diseases.
Biological Activity and Therapeutic Potential
Research has indicated several promising biological activities associated with this compound:
1. Anticancer Activity: Initial studies suggest that derivatives of hexahydroquinoline compounds may inhibit cancer cell proliferation. This is particularly relevant in targeting specific types of cancer such as breast and prostate cancer.
2. Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Effects: There is emerging evidence that suggests neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
Several studies have investigated the biological activities of related compounds within the hexahydroquinoline class:
- Anticancer Studies: A study published in Cancer Letters demonstrated that specific hexahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and PC-3) through apoptosis induction mechanisms .
- Anti-inflammatory Activity: Research published in Journal of Medicinal Chemistry reported that certain analogs showed promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Neuroprotective Effects: A study in Neuropharmacology highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death .
Properties
IUPAC Name |
methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-5-30(6-2)22-14-12-20(13-15-22)26-25(28(32)33-4)18(3)29-23-16-21(17-24(31)27(23)26)19-10-8-7-9-11-19/h7-15,21,26,29H,5-6,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRZIIKGLMNTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.